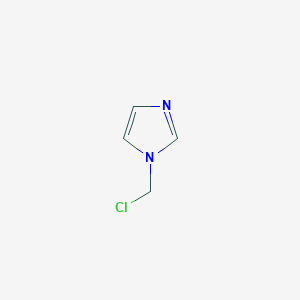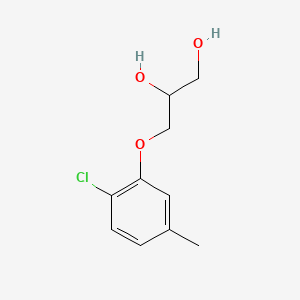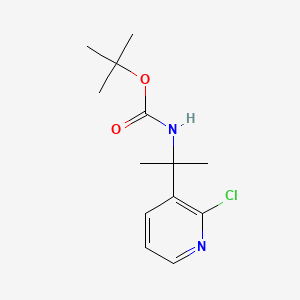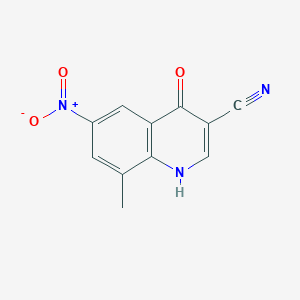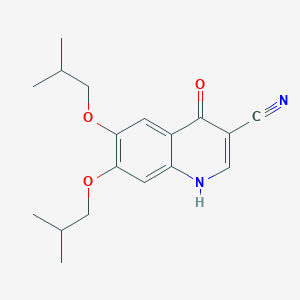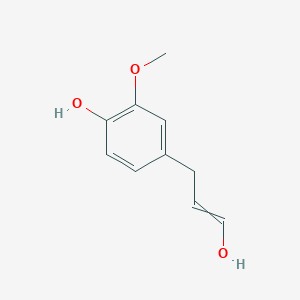
Phenol, 4-(3-hydroxy-2-propen-1-yl)-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-(3-hydroxy-2-propen-1-yl)-2-methoxy-, also known as eugenol, is a naturally occurring compound found in various essential oils, particularly clove oil. It is a phenolic compound with a methoxy group and an allyl chain, contributing to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Eugenol can be synthesized through several methods, including:
Isolation from Natural Sources: The most common method involves extracting eugenol from clove oil using steam distillation.
Chemical Synthesis: Eugenol can be synthesized from guaiacol and allyl bromide through an alkylation reaction.
Industrial Production Methods
Industrially, eugenol is primarily obtained from clove oil. The process involves:
Steam Distillation: Clove oil is subjected to steam distillation to separate eugenol.
Purification: The distillate is then purified using various techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Eugenol undergoes several types of chemical reactions, including:
Oxidation: Eugenol can be oxidized to form vanillin, a valuable flavoring agent.
Reduction: Reduction of eugenol can yield dihydroeugenol.
Substitution: Eugenol can undergo electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is used for reduction.
Substitution: Halogenating agents like bromine (Br₂) can be used for substitution reactions.
Major Products Formed
Vanillin: Formed through the oxidation of eugenol.
Dihydroeugenol: Formed through the reduction of eugenol.
Bromoeugenol: Formed through bromination of eugenol.
Scientific Research Applications
Eugenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing various aromatic compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its analgesic and anti-inflammatory effects.
Industry: Used in the production of perfumes, flavorings, and cosmetics.
Mechanism of Action
Eugenol exerts its effects through various mechanisms:
Antimicrobial Action: Disrupts the cell membrane of microorganisms, leading to cell lysis.
Antioxidant Activity: Scavenges free radicals and inhibits oxidative stress.
Analgesic Effect: Inhibits the synthesis of prostaglandins, reducing pain and inflammation.
Comparison with Similar Compounds
Eugenol can be compared with other phenolic compounds such as:
Guaiacol: Similar structure but lacks the allyl chain.
Vanillin: An oxidation product of eugenol with a formyl group instead of the allyl chain.
Isoeugenol: An isomer of eugenol with the double bond in a different position.
Conclusion
Phenol, 4-(3-hydroxy-2-propen-1-yl)-2-methoxy-, or eugenol, is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to undergo various reactions, making it valuable in synthetic chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-(3-hydroxyprop-2-enyl)-2-methoxyphenol |
InChI |
InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2,4-7,11-12H,3H2,1H3 |
InChI Key |
COZBGKLOQYBHKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


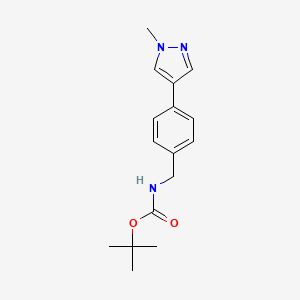
![1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol](/img/structure/B13939533.png)
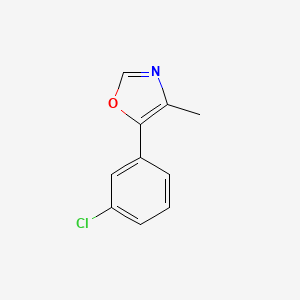
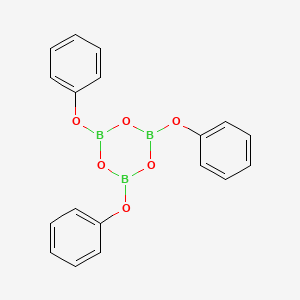
![2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline](/img/structure/B13939546.png)

![Tricyclo[4.2.2.0~1,6~]decane](/img/structure/B13939555.png)
